3-bromo-N-(2-tert-butylphenyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-tert-butylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUKRLBVJRYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-tert-butylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, N-(2-tert-butylphenyl)benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-tert-butylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-bromo-N-(2-tert-butylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-tert-butylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylphenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3-Bromo-N-(2-tert-butylphenyl)benzamide Analogs
*Estimated based on analogous compounds.
Structural and Electronic Effects
- Substituent Bulk : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl in ZINC33268577 or formyl in 10f). This may reduce off-target interactions but could limit solubility .
- Halogen Bonding : The bromine atom in the target compound and analogs (e.g., 7d, 15) facilitates halogen bonding with biomolecular targets, enhancing binding affinity .
Physicochemical Properties
- Crystallographic Behavior : Bromine-rich analogs (e.g., ) form halogen-bonded networks in crystal lattices, a trait exploitable in materials science .
Research Implications and Gaps
- Target Affinity : The tert-butyl group’s impact on binding to targets like VEGFR-2 or apoptotic proteins remains unexplored. Molecular docking studies comparing it with ZINC33268577 or 7d could clarify steric effects .
- Synthetic Optimization : High-yield methods (e.g., 94% for 10f) suggest opportunities to refine the target compound’s synthesis for scalability .
- Natural vs. Synthetic : The natural occurrence of 3-bromo benzamides () contrasts with synthetic analogs, inviting studies on ecological roles or biosynthesis pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-(2-tert-butylphenyl)benzamide, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling using 3-bromobenzoic acid derivatives and 2-tert-butylaniline. Key steps include:
-
Activation of the carboxylic acid group using coupling agents like EDCI/HOBt.
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Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
-
Quality Control : Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
| Reaction Optimization Table |
|---------------------------------|-----------------------------------------------|
| Catalyst | Pd(OAc)₂/Xantphos (yields 75–85%) |
| Temperature | 80–100°C (microwave-assisted synthesis) |
| Solvent | DMF or toluene (anhydrous conditions) |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key groups:
- Bromine-induced deshielding at C3 (δ 7.8–8.2 ppm in ¹H NMR).
- tert-Butyl group protons (δ 1.3–1.5 ppm, singlet) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 361.04 (calculated for C₁₇H₁₇BrNO) .
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 25.02 Å, b = 5.37 Å, c = 8.13 Å, α = 98.5° (for analogous brominated benzamides) .
Advanced Research Questions
Q. How can cross-coupling reactivity of the bromine substituent be optimized for derivatization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl boronic acids in dioxane/water (3:1) at 90°C. Monitor progress via TLC .
- Controlled Selectivity : Steric hindrance from the tert-butyl group directs coupling to the para position of the benzamide ring. DFT calculations (B3LYP/6-31G*) predict regioselectivity .
- Troubleshooting : Competing hydrolysis of the amide bond is mitigated by maintaining pH < 7.
Q. How should researchers resolve contradictions in reported thermal stability data?
- Methodological Answer :
- DSC/TGA Analysis : Compare decomposition onset temperatures across studies. For example:
- NIST Decomposition at 220–225°C (open pan, N₂ atmosphere) .
- Academic studies: Variability (±10°C) due to crystallinity differences (recrystallization solvents alter packing efficiency) .
- Cross-Validation : Pair thermal data with PXRD to correlate stability with polymorphic forms .
Q. What theoretical frameworks guide the study of its biological activity?
- Methodological Answer :
- QSAR Models : Correlate logP (calculated: 3.8) with membrane permeability for antimicrobial studies .
- Docking Simulations : Target cytochrome P450 enzymes (PDB ID: 3TDA) using AutoDock Vina. The bromine atom’s electronegativity enhances binding to hydrophobic pockets .
- Validation : Compare in silico predictions with in vitro MIC assays against S. aureus (IC₅₀: 12–18 μM) .
Q. How can researchers address conflicting reactivity data in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor SNAr reactions with piperidine in DMF via UV-Vis (λ = 320 nm). The tert-butyl group’s steric effects reduce reaction rates by 30% vs. unsubstituted analogs .
- Solvent Effects : Polar aprotic solvents (DMSO) accelerate reactions but may protonate the amide nitrogen, reducing nucleophilicity. Use DBU as a non-nucleophilic base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
